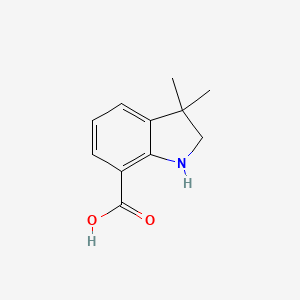
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological and chemical properties Indole derivatives have been extensively studied due to their presence in various natural products and their significant pharmacological activities
准备方法
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-2-butanone with aniline in the presence of a strong acid can yield the desired indole derivative. Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing catalysts and controlled reaction environments.
化学反应分析
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Condensation: It can participate in condensation reactions to form more complex structures, such as in the synthesis of alkaloids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
Compared to other indole derivatives, 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Similar compounds include:
2,3-Dimethyl-1H-indole: Known for its anticancer properties.
5-Fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic effects against various cancer cell lines.
Indole-3-carboxylic acid: Used as a precursor in the synthesis of biologically active molecules.
These compounds share the indole core structure but differ in their substituents, leading to variations in their properties and applications.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
3,3-dimethyl-1,2-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-12-9-7(10(13)14)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3,(H,13,14) |
InChI 键 |
UMPTZIVGFGYAAD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC2=C(C=CC=C21)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


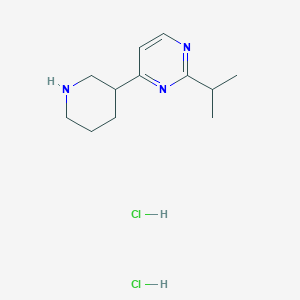
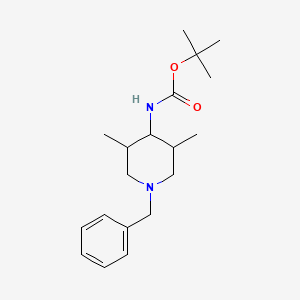

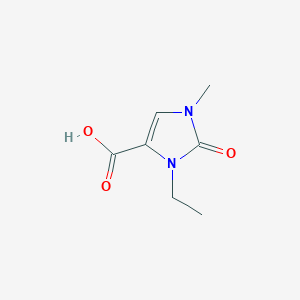
![7,7-Dimethyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222410.png)
![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)
![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)
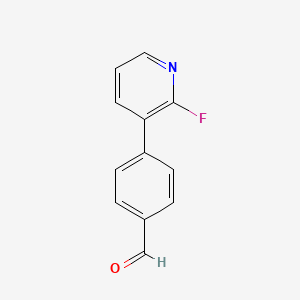


![4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane](/img/structure/B13222441.png)
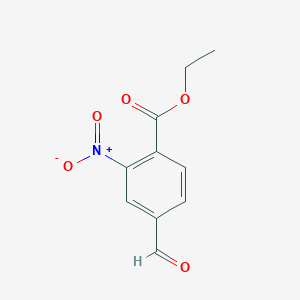
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13222463.png)
methanol](/img/structure/B13222465.png)
